氯西林钠 EP 杂质 E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

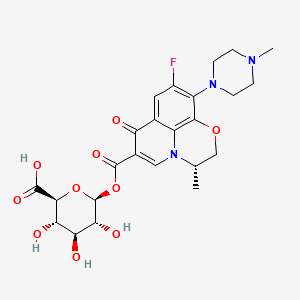

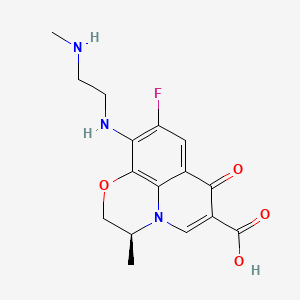

Cloxacillin Sodium EP Impurity E is an impurity of Cloxacillin Sodium, which is primarily used for treating bacterial infections caused by susceptible organisms . The molecular formula of Cloxacillin Sodium EP Impurity E is C27H28ClN5O7S2 .

Synthesis Analysis

The synthesis and characterization of related compounds of cloxacillin sodium have been described in a research paper . The paper discusses the synthesis of six related compounds of cloxacillin sodium, including Cloxacillin Penicillamide, which is another name for Cloxacillin Sodium EP Impurity E .

Molecular Structure Analysis

The molecular structure of Cloxacillin Sodium EP Impurity E includes a benzazole ring and a penicillin acyl group . The exact mass of Cloxacillin Sodium EP Impurity E is 633.11187 .

Chemical Reactions Analysis

The major impurities in cloxacillin sodium, including Cloxacillin Sodium EP Impurity E, were prepared using semi-preparation technology and identified using LC-QTOF-MS, 1H-NMR, and 13C-NMR . Two new impurities related to the salt-forming reaction and the purification process were identified in this study .

科学研究应用

Pharmaceutical Analysis and Quality Control

Cloxacillin Sodium EP Impurity E is utilized in the development of analytical methods such as RP-UPLC (Reverse Phase Ultra Performance Liquid Chromatography) to ensure the quality and stability of cloxacillin sodium in bulk and formulated products . This impurity can serve as a reference standard to identify and quantify degradation products during stability testing, which is crucial for maintaining the safety and efficacy of pharmaceuticals.

Drug Degradation Studies

In the realm of drug stability, Cloxacillin Sodium EP Impurity E plays a pivotal role in understanding the degradation pathways of cloxacillin sodium under various stress conditions, such as acidic, alkaline, and oxidative environments . These studies are essential for predicting the shelf life of drugs and developing appropriate storage conditions.

Physicochemical Property Analysis

Research involving Cloxacillin Sodium EP Impurity E includes studying its molecular interactions and aggregation behavior in different solvents, such as water and aqueous NaCl solutions . These studies provide insights into the drug’s solubility, dissolution rate, and overall bioavailability, which are critical for drug formulation and delivery.

Pharmacokinetics and Drug Action

Understanding the physicochemical properties of Cloxacillin Sodium EP Impurity E can shed light on the drug action of cloxacillin sodium at the molecular level within the human body . This knowledge is vital for optimizing drug design and enhancing therapeutic outcomes.

Antibacterial Activity Profiling

As a derivative of cloxacillin, Cloxacillin Sodium EP Impurity E can be used to study the antibacterial activity of cloxacillin sodium against specific strains of bacteria. This includes assessing the minimum inhibitory concentration (MIC) and understanding the mechanism of action against beta-lactamase-producing staphylococci .

作用机制

Target of Action

The primary target of Cloxacillin Sodium EP Impurity E is the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like Cloxacillin .

Mode of Action

Cloxacillin Sodium EP Impurity E interacts with its targets (PBPs) by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The compound’s interaction with PBPs prevents the normal formation of the cell wall, which is vital for bacterial growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by Cloxacillin Sodium EP Impurity E is the bacterial cell wall synthesis pathway . By inhibiting PBPs, the compound disrupts this pathway, leading to the inability of bacteria to properly construct their cell walls . The downstream effect of this disruption is bacterial cell lysis .

Result of Action

The result of Cloxacillin Sodium EP Impurity E’s action is the lysis of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the compound causes the cells to become structurally compromised . This leads to cell lysis, or the breaking down of the cell, effectively killing the bacteria .

安全和危害

未来方向

While there is limited information available on the future directions specifically for Cloxacillin Sodium EP Impurity E, the ongoing research into the synthesis of potential impurities of cloxacillin sodium suggests that further studies may be conducted to better understand these impurities . These studies could potentially lead to improvements in the process development of cloxacillin sodium and the quality determination of the drug substance .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cloxacillin Sodium EP Impurity E involves the conversion of 6-Aminopenicillanic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "6-Aminopenicillanic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetic anhydride", "Acetone", "Water" ], "Reaction": [ "Step 1: Dissolve 6-Aminopenicillanic acid in methanol and add sodium hydroxide to the solution.", "Step 2: Heat the mixture to reflux for 2 hours.", "Step 3: Cool the mixture and acidify with hydrochloric acid.", "Step 4: Extract the resulting solid with methanol and filter.", "Step 5: Dissolve the solid in water and add sodium bicarbonate to the solution.", "Step 6: Extract the mixture with methanol and filter.", "Step 7: Combine the filtrate with acetic anhydride and acetone.", "Step 8: Heat the mixture to reflux for 2 hours.", "Step 9: Cool the mixture and filter the resulting solid.", "Step 10: Wash the solid with water and dry to obtain Cloxacillin Sodium EP Impurity E." ] } | |

CAS 编号 |

18704-55-7 |

分子式 |

C27H27ClN5O7S2 |

分子量 |

633.13 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)